

A-315675: A Potent Pyrrolidine-Based Inhibitor of Influenza Neuraminidase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-315675 is a potent, pyrrolidine-based small molecule inhibitor of influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **A-315675**. It details its mechanism of action, summarizes its in vitro efficacy against various influenza A and B strains, including those resistant to other neuraminidase inhibitors, and presents detailed synthetic pathways.[3] This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

A-315675, with the chemical name 5-[(1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl]-4-[(1Z)-1-propenyl]-(4S,5R)-d-proline, is a highly functionalized pyrrolidine derivative.[1] Its structure was optimized from an initial series of pyrrolidine-based compounds to achieve high potency against influenza neuraminidases.[1]

Chemical Structure:

Figure 1: Chemical Structure of **A-315675**



Physicochemical Properties:

A summary of the key physicochemical properties of **A-315675** is presented in the table below.

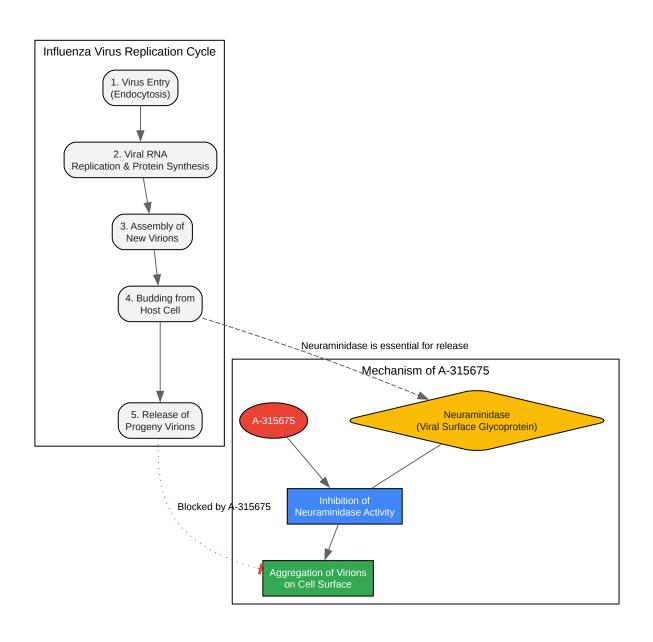
Property	Value	Reference
Molecular Formula	C19H32N2O4	[1]
Core Scaffold	Pyrrolidine	[1][4]
Stereochemistry	Highly functionalized d-proline scaffold	[5][6]

Mechanism of Action

A-315675 exerts its antiviral effect by potently and selectively inhibiting the neuraminidase (NA) enzyme of both influenza A and B viruses.[1][2] Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected host cells.[7] By blocking the active site of neuraminidase, **A-315675** prevents the cleavage of sialic acid residues, leading to the aggregation of progeny virions at the cell surface and limiting the spread of infection.[7]

The inhibition of neuraminidase by **A-315675** is characterized by a time-dependent process, which is likely due to a very low rate of dissociation from the enzyme's active site.[1] This slow dissociation results in prolonged inhibition of the enzyme.[1]









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